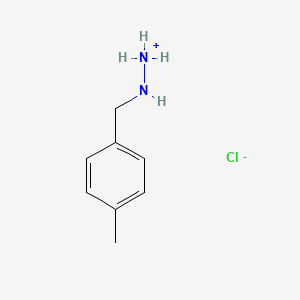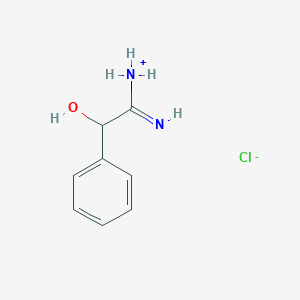
(2-hydroxy-2-phenylethanimidoyl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-hydroxy-2-phenylethanimidoyl)azanium;chloride: Carbonyldiimidazole , is a versatile reagent widely used in organic synthesis. It is primarily employed as a coupling agent for the synthesis of amides, esters, and peptides. The compound is known for its efficiency in facilitating the formation of carbon-nitrogen bonds, making it a valuable tool in both academic and industrial laboratories.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbonyldiimidazole can be synthesized by reacting phosgene with imidazole under anhydrous conditions. The reaction typically proceeds as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
This reaction yields carbonyldiimidazole and imidazolium chloride as a byproduct .
Industrial Production Methods: In industrial settings, the production of carbonyldiimidazole follows a similar synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The use of anhydrous conditions and efficient removal of byproducts are crucial for the successful industrial production of carbonyldiimidazole.
Analyse Des Réactions Chimiques
Types of Reactions: Carbonyldiimidazole undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield imidazole and other related compounds.
Substitution: It readily participates in substitution reactions to form amides, esters, and peptides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions typically involve nucleophiles like amines, alcohols, and carboxylic acids under mild conditions.
Major Products:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Peptides: Formed by the reaction with amino acids.
Applications De Recherche Scientifique
Carbonyldiimidazole has a wide range of applications in scientific research, including:
Chemistry:
Peptide Synthesis: It is extensively used in the synthesis of peptides by facilitating the formation of peptide bonds.
Organic Synthesis: It serves as a coupling agent in the synthesis of various organic compounds.
Biology:
Protein Modification: Used in the modification of proteins and peptides for various biological studies.
Medicine:
Drug Development: Plays a role in the synthesis of pharmaceutical compounds, particularly in the formation of amide bonds.
Industry:
Polymer Chemistry: Employed in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates, which then react with nucleophiles to form amides, esters, or peptides. The molecular targets include carboxylic acids and nucleophiles such as amines and alcohols. The pathways involved typically include nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Dicyclohexylcarbodiimide (DCC): Another coupling agent used in peptide synthesis.
N,N’-Diisopropylcarbodiimide (DIC): Used for similar applications as carbonyldiimidazole.
Uniqueness: Carbonyldiimidazole is unique due to its high efficiency and mild reaction conditions. Unlike DCC and DIC, it produces fewer byproducts and is easier to handle, making it a preferred choice in many synthetic applications.
Conclusion
Carbonyldiimidazole ((2-hydroxy-2-phenylethanimidoyl)azanium;chloride) is a valuable reagent in organic synthesis, known for its versatility and efficiency. Its applications span across various fields, including chemistry, biology, medicine, and industry, making it an indispensable tool in scientific research and industrial production.
Propriétés
IUPAC Name |
(2-hydroxy-2-phenylethanimidoyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7,11H,(H3,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXYGXCTLPHWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=N)[NH3+])O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=N)[NH3+])O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
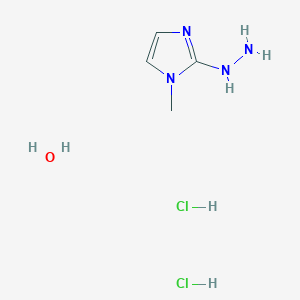
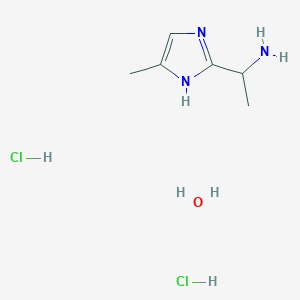

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate](/img/structure/B7971358.png)
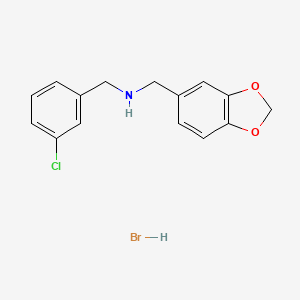

![[3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride](/img/structure/B7971367.png)
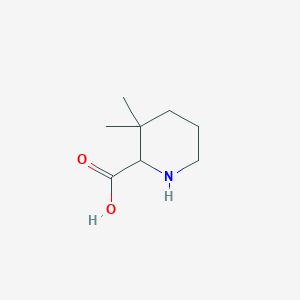
![2-Azaniumylspiro[3.3]heptane-6-carboxylate](/img/structure/B7971370.png)
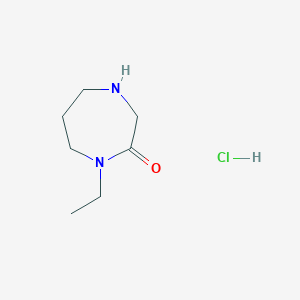
![ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate](/img/structure/B7971387.png)
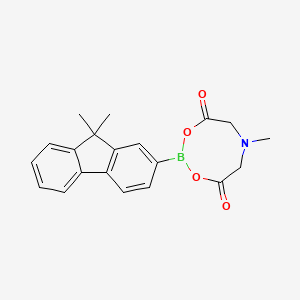
![3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride hydrate](/img/structure/B7971405.png)
